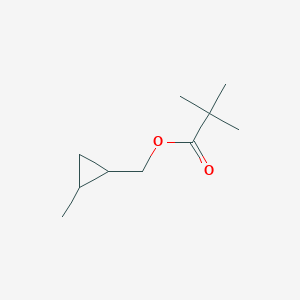![molecular formula C14H19NO5 B14348321 Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate CAS No. 92585-28-9](/img/structure/B14348321.png)
Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate typically involves the esterification of 2-methyl-4-[(4-nitrophenyl)methoxy]butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate largely depends on its interaction with biological targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Ethyl 4-nitrobenzoate: Similar in structure but lacks the 2-methyl and butanoate groups.
Methyl 4-nitrophenylacetate: Similar nitrophenyl group but different ester and alkyl chain.
Ethyl 2-methyl-4-[(4-aminophenyl)methoxy]butanoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate is unique due to the combination of the nitrophenyl group and the specific ester structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92585-28-9 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate |
InChI |
InChI=1S/C14H19NO5/c1-3-20-14(16)11(2)8-9-19-10-12-4-6-13(7-5-12)15(17)18/h4-7,11H,3,8-10H2,1-2H3 |
InChI Key |
XQKCYUXULGQZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CCOCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
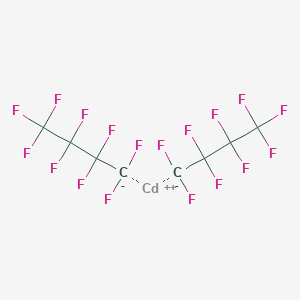
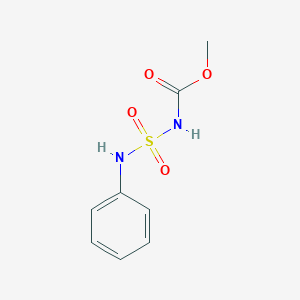
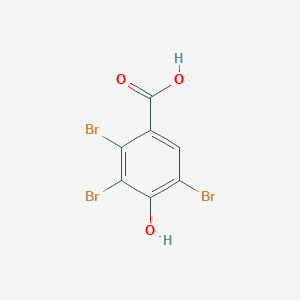
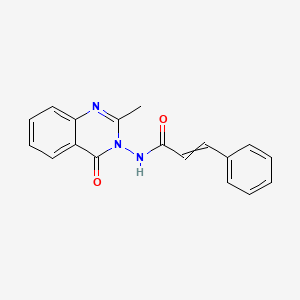

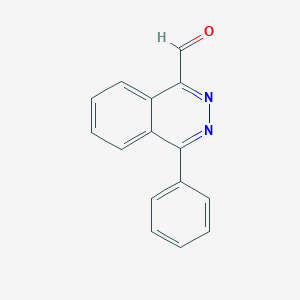
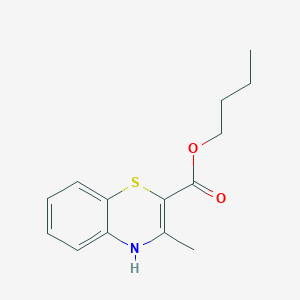
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
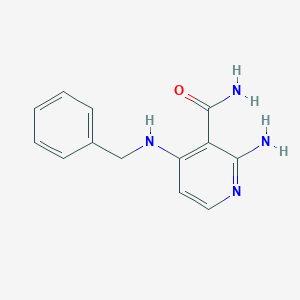
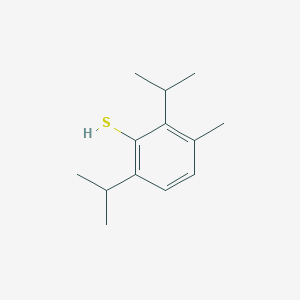
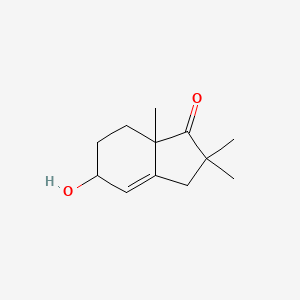
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
